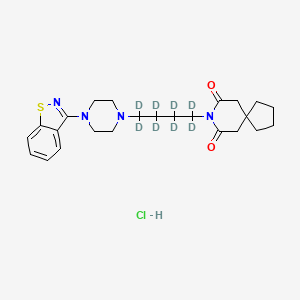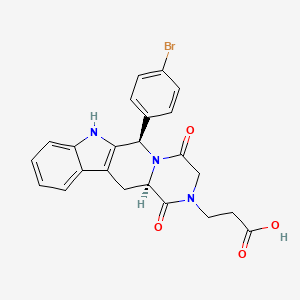
Pde5-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pde5-IN-5 is a phosphodiesterase type 5 inhibitor, a class of compounds known for their vasodilating properties. These inhibitors work by blocking the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells lining blood vessels . This action facilitates muscle relaxation and vasodilation, making these compounds effective in treating conditions like erectile dysfunction and pulmonary arterial hypertension .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, the synthesis of sildenafil, a well-known phosphodiesterase type 5 inhibitor, involves the condensation of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid with 2-ethoxybenzoyl chloride, followed by reduction and cyclization reactions .
Industrial Production Methods
Industrial production of phosphodiesterase type 5 inhibitors often employs large-scale organic synthesis techniques, including high-performance liquid chromatography for purification and mass spectrometry for quality control . The process is optimized for yield and purity, ensuring the production of pharmaceutical-grade compounds.
化学反应分析
Types of Reactions
Phosphodiesterase type 5 inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various substituted pyrazoles and benzoyl derivatives, which are key intermediates in the synthesis of phosphodiesterase type 5 inhibitors .
科学研究应用
Phosphodiesterase type 5 inhibitors have a wide range of scientific research applications:
作用机制
Phosphodiesterase type 5 inhibitors work by selectively inhibiting the degradation of cyclic guanosine monophosphate in vascular smooth muscle cells . This inhibition enhances nitric oxide availability, promoting vasodilation and improving blood flow . The molecular targets include the phosphodiesterase type 5 enzyme and the nitric oxide-cyclic guanosine monophosphate pathway .
相似化合物的比较
Similar Compounds
Sildenafil (Viagra): The first effective oral treatment for erectile dysfunction.
Tadalafil (Cialis): Known for its longer duration of action.
Vardenafil (Levitra): Similar in action to sildenafil but with a different side effect profile.
Uniqueness
Pde5-IN-5 stands out due to its unique binding characteristics and selectivity for the phosphodiesterase type 5 enzyme . Recent advancements have led to the development of allosteric inhibitors, which offer unparalleled selectivity and reduced side effects compared to traditional competitive inhibitors .
属性
分子式 |
C23H20BrN3O4 |
|---|---|
分子量 |
482.3 g/mol |
IUPAC 名称 |
3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid |
InChI |
InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1 |
InChI 键 |
LOWJQZJZVQZRGS-XMSQKQJNSA-N |
手性 SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
规范 SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




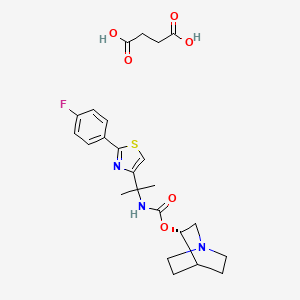



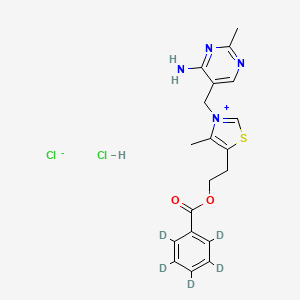
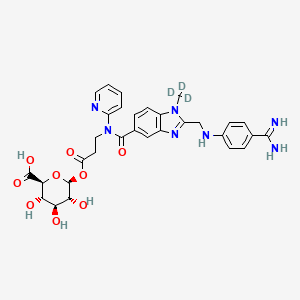
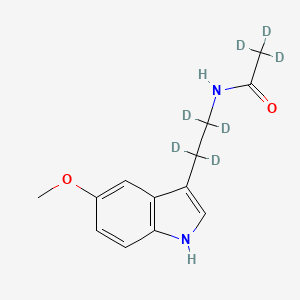


![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)

